Physicochemical Profiling and Synthetic Utility of[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid in Drug Discovery
Physicochemical Profiling and Synthetic Utility of[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid in Drug Discovery
Executive Summary
In modern medicinal chemistry, the incorporation of basic, solubilizing moieties is a critical strategy for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of drug candidates. [4-(1-Methylpiperidin-4-yl)phenyl]boronic acid (CAS: 2411875-80-2) serves as a highly versatile, bifunctional building block . It allows researchers to seamlessly install a 1-methylpiperidine pharmacophore onto aromatic scaffolds via palladium-catalyzed Suzuki-Miyaura cross-coupling. This whitepaper provides an in-depth analysis of its physicochemical properties, thermodynamic stability, and a self-validating experimental workflow for its application in the synthesis of targeted therapeutics, such as kinase inhibitors 1.
Structural Anatomy & Physicochemical Properties
The utility of this compound stems from its two distinct functional poles: the reactive boronic acid (an electrophilic/Lewis acidic handle for cross-coupling) and the 1-methylpiperidine ring (a basic, aliphatic tertiary amine). Understanding the interplay between these groups is essential for predicting solubility, stability, and reaction kinetics.
Quantitative Physicochemical Data
The following table summarizes the core molecular descriptors and predicted physicochemical properties that dictate the compound's behavior in solution.
| Property | Value | Causality / Significance in Drug Design |
| CAS Number | 2411875-80-2 | Unique chemical identifier for procurement and tracking . |
| Molecular Weight | 219.09 g/mol | Low molecular weight ensures the final coupled product remains within Lipinski's Rule of 5. |
| Molecular Formula | C12H18BNO2 | Defines the stoichiometric ratio for cross-coupling reactions. |
| pKa 1 (Amine) | ~9.6 (Predicted) | The tertiary amine is protonated at physiological pH (7.4), increasing aqueous solubility and enabling HCl salt formation. |
| pKa 2 (Boronic Acid) | ~8.8 (Predicted) | Determines the pH required to form the reactive boronate anion during Suzuki coupling. |
| cLogP | ~1.8 (Predicted) | Provides an optimal balance of lipophilicity for cell membrane permeability without excessive hydrophobic liabilities. |
Acid-Base Speciation and Zwitterionic Behavior
Because the molecule contains both a basic amine and a Lewis acidic boronic acid, its speciation is highly pH-dependent.
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Acidic Media (pH < 7): The amine is protonated (cationic), making the compound highly water-soluble.
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Basic Media (pH > 10): The amine is neutral, but the boronic acid coordinates a hydroxide ion to become an anionic boronate complex.
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Neutral Media (pH 7.5 - 9.0): The compound exists partially as a zwitterion. This zwitterionic state can influence the rate of degradation, specifically protodeboronation, by altering the electron density across the phenyl ring 2.
Chemical Stability & Degradation Pathways
Protodeboronation
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This is the primary mode of degradation for arylboronic acids in aqueous basic media 2.
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Mechanism: The reaction is typically base-catalyzed. The formation of the boronate anion increases the electron density on the ipso-carbon, facilitating protonation by water and subsequent loss of boric acid.
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Causality in Handling: Because the 1-methylpiperidine group is weakly electron-donating via inductive effects, it slightly destabilizes the C-B bond compared to electron-neutral phenylboronic acids. Therefore, prolonged exposure to high pH at elevated temperatures (without the palladium catalyst present) should be avoided to prevent loss of the starting material.
Application: Suzuki-Miyaura Cross-Coupling
The primary application of [4-(1-methylpiperidin-4-yl)phenyl]boronic acid is the synthesis of complex biaryl systems, frequently utilized in the development of JAK, SYK, and Axl kinase inhibitors [[1]](). The Suzuki-Miyaura reaction is favored due to its mild conditions, high functional group tolerance, and the non-toxic nature of boron byproducts 3.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Standardized Experimental Protocol
To ensure high scientific integrity, the following protocol is designed as a self-validating system . It exploits the specific pKa differences between the starting materials and the product to drive a highly efficient acid-base purification workflow.
Reaction Setup (Suzuki Coupling)
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Reagent Charging: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv),[4-(1-methylpiperidin-4-yl)phenyl]boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
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Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the rate-limiting reductive elimination step.
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Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio, 0.2 M overall concentration).
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Causality: The biphasic system dissolves both the lipophilic aryl halide (organic phase) and the polar boronic acid/inorganic base (aqueous phase). Degassing prevents the oxidative homocoupling of the boronic acid.
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Heating: Stir the biphasic mixture vigorously at 90 °C under a nitrogen atmosphere for 12 hours.
Self-Validating Acid-Base Workup Logic
The true power of using a 1-methylpiperidine-containing building block lies in the workup. The downstream purification validates the success of the reaction based purely on thermodynamic phase partitioning.
Figure 2: Self-validating acid-base extraction workflow for product isolation.
Step-by-Step Workup Execution:
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Acidification: Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and add 1M HCl until the aqueous layer reaches pH 2. Separate the layers.
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Causality: At pH 2, the tertiary amine of the product (pKa ~9.6) becomes fully protonated. The product migrates entirely to the aqueous layer as a water-soluble salt. Unreacted aryl halides and phosphine ligands remain neutral and are discarded with the organic layer.
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Basification: Cool the retained aqueous layer in an ice bath and slowly add 2M NaOH until the pH reaches 12.
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Causality: At pH 12, the product's amine is deprotonated, rendering it neutral and lipophilic. Crucially, any unreacted starting boronic acid (pKa ~8.8) is deprotonated to form a highly water-soluble boronate anion.
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Final Extraction: Extract the basic aqueous layer with fresh EtOAc. The pure, neutral coupled product migrates into the organic layer, while the unreacted boronic acid remains trapped in the aqueous layer.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the high-purity product. Validation: If the coupling failed, no mass will be recovered in this final organic layer, providing immediate, self-validating feedback on the reaction's success.
References
- Sigma-Aldrich. "[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid Product Page". Sigma-Aldrich Catalog.
- Burgess, L. E. "5,7-substituted-imidazo[1,2-C]pyrimidines as inhibitors of JAK kinases". US Patent US8962596B2.
- Cox, P. A. et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation". Journal of the American Chemical Society.
- Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews.
